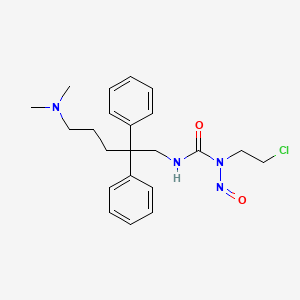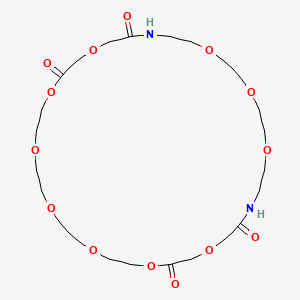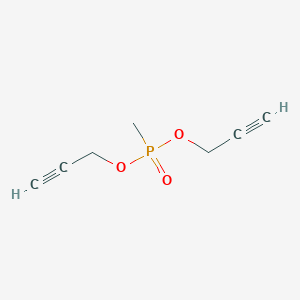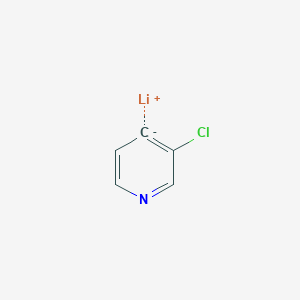
lithium;3-chloro-4H-pyridin-4-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-chloro-4H-pyridin-4-ide is a chemical compound with the molecular formula C5H3ClLiN. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. The compound is characterized by the presence of a lithium atom and a chlorine atom attached to the pyridine ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-chloro-4H-pyridin-4-ide typically involves the reaction of 3-chloropyridine with a lithium reagent. One common method is the reaction of 3-chloropyridine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-pyridine intermediate, which then reacts with the chlorine atom to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-chloro-4H-pyridin-4-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms of pyridine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
Lithium;3-chloro-4H-pyridin-4-ide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lithium;3-chloro-4H-pyridin-4-ide involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, affecting their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Lithium;3-chloro-4H-pyridin-4-ide can be compared with other similar compounds such as:
3-chloropyridine: Lacks the lithium atom and has different reactivity and applications.
Lithium pyridine: Lacks the chlorine atom and has different chemical properties.
Other halogenated pyridines: Such as 3-bromopyridine or 3-iodopyridine, which have different halogen atoms and reactivity.
The uniqueness of this compound lies in its combination of lithium and chlorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
77332-73-1 |
|---|---|
Molecular Formula |
C5H3ClLiN |
Molecular Weight |
119.5 g/mol |
IUPAC Name |
lithium;3-chloro-4H-pyridin-4-ide |
InChI |
InChI=1S/C5H3ClN.Li/c6-5-2-1-3-7-4-5;/h1,3-4H;/q-1;+1 |
InChI Key |
RPVKTAFPWMLTRJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CN=CC(=[C-]1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

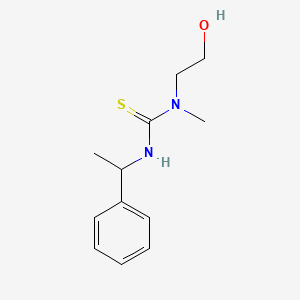
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

